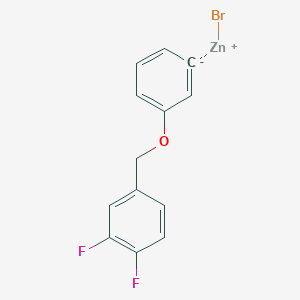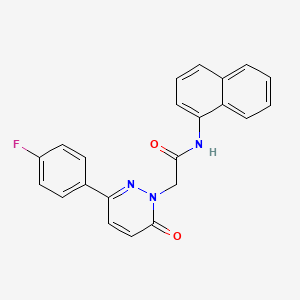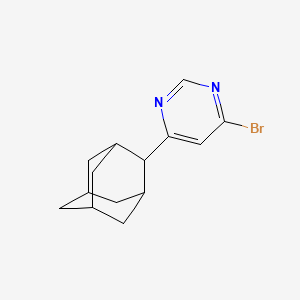
4-(Adamantan-2-yl)-6-bromopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine is a chemical compound that features a bromopyrimidine moiety attached to an adamantane structure. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while bromopyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine typically involves multiple steps. One common synthetic route begins with the preparation of the adamantane derivative, followed by the introduction of the bromopyrimidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.
Chemical Reactions Analysis
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the adamantane or pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine involves its interaction with specific molecular targets. The adamantane structure provides stability and rigidity, allowing the compound to fit into specific binding sites on target molecules. The bromopyrimidine moiety can interact with nucleophilic sites, leading to the formation of covalent bonds or other types of interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine can be compared with other similar compounds, such as:
Adamantanone: Another adamantane derivative with different functional groups.
(1r,3r,5r,7r)-2-Phenyladamantane: A compound with a phenyl group instead of a bromopyrimidine moiety.
[(1R,3R,5R,7R)-3-methyl-5-phenyladamantan-1-yl]methanol: A similar compound with a hydroxyl group.
The uniqueness of 4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine lies in its combination of the adamantane and bromopyrimidine structures, which imparts distinct chemical and physical properties not found in the other compounds.
Properties
Molecular Formula |
C14H17BrN2 |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
4-(2-adamantyl)-6-bromopyrimidine |
InChI |
InChI=1S/C14H17BrN2/c15-13-6-12(16-7-17-13)14-10-2-8-1-9(4-10)5-11(14)3-8/h6-11,14H,1-5H2 |
InChI Key |
OVZWQPUDORCKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CC(=NC=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


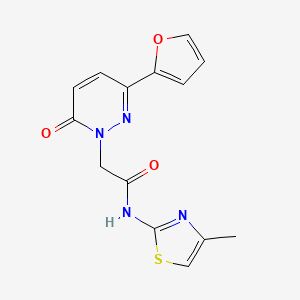
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
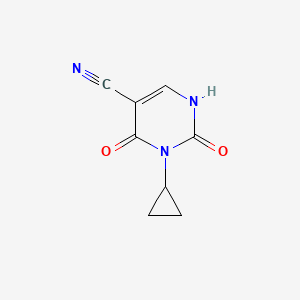

![4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
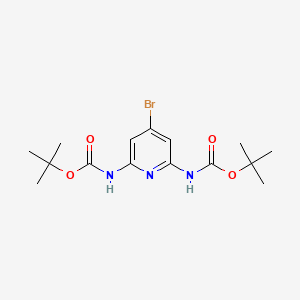
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)


